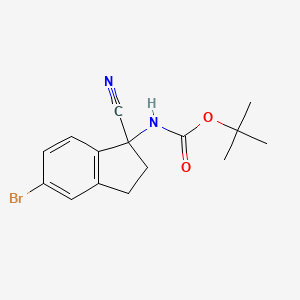

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromine atom, a cyano group, and an indene moiety

Métodos De Preparación

The synthesis of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through a series of cyclization reactions starting from suitable precursors.

Introduction of the Bromine Atom: Bromination of the indene moiety is carried out using bromine or other brominating agents under controlled conditions.

Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Compounds with similar functional groups have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce inflammation markers and inhibit pathways involved in inflammatory responses. This suggests a potential application for tert-butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of carbamate derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's disease. These compounds may exert protective effects against neurotoxicity by modulating oxidative stress and inflammatory responses in neuronal cells .

Case Study 1: Anticancer Activity

A study focusing on structurally related carbamates showed promising results against breast cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Carbamate A | MCF7 | 10 µM |

| Carbamate B | MDA-MB231 | 15 µM |

Case Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, a related compound demonstrated a significant reduction in inflammation compared to controls. The percentage inhibition was measured over a period of hours post-administration.

| Time Point | Control Edema (mm) | Treated Edema (mm) | Percentage Inhibition |

|---|---|---|---|

| 0 hours | 10 | 10 | 0% |

| 6 hours | 15 | 8 | 46.67% |

| 12 hours | 18 | 7 | 61.11% |

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparación Con Compuestos Similares

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (5-chloro-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

tert-Butyl (5-fluoro-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.

tert-Butyl (5-iodo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but with an iodine atom instead of bromine.

Actividad Biológica

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current research findings and implications.

- Molecular Formula : C15H17BrN2O2

- Molecular Weight : 337.21 g/mol

- CAS Number : 2007219-82-9

The compound features a bromo-substituent and a cyano group, which are often associated with enhanced biological activity in medicinal compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-indan derivatives with isocyanates under specific conditions. A common method includes using palladium catalysts in N,N-dimethylformamide (DMF) at elevated temperatures to achieve desired yields, often around 47% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 22.54 | Induction of apoptosis via caspase activation |

| A549 | 3.0 | Inhibition of cell cycle progression |

| MDA-MB-231 | 10.0 | Microtubule destabilization |

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potential as an anticancer agent .

The proposed mechanisms include:

- Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death.

- Microtubule Destabilization : It disrupts microtubule assembly, which is critical for cell division and proliferation .

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against cancer cells. For instance, treatment with this compound resulted in morphological changes indicative of apoptosis in MDA-MB-231 cells .

Study on Antitumor Efficacy

A recent publication explored the antitumor efficacy of various carbamate derivatives, including this compound. The study reported that this compound exhibited significant growth inhibition in human cancer cell lines compared to standard treatments like doxorubicin and erlotinib .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-1-cyano-2,3-dihydroinden-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODLWUDPCQBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.